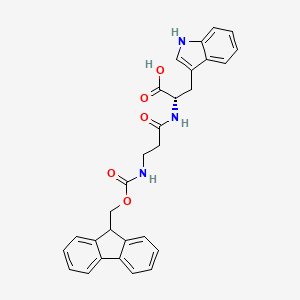

Fmoc-beta-Ala-Trp-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fmoc-beta-Ala-Trp-OH: est un composé utilisé dans la synthèse peptidique. Il est composé d'un groupe fluorenylméthyloxycarbonyle (Fmoc), de la bêta-alanine (bêta-Ala) et du tryptophane (Trp). Le groupe Fmoc est un groupe protecteur commun pour les amines dans la synthèse peptidique, assurant la stabilité pendant le processus de synthèse .

Méthodes De Préparation

Voies de synthèse et conditions de réaction: La synthèse de Fmoc-beta-Ala-Trp-OH implique généralement les étapes suivantes :

Couplage avec le tryptophane: Le Fmoc-beta-Ala est ensuite couplé au tryptophane en utilisant des réactifs de couplage tels que la N,N'-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt) dans un solvant approprié comme le diméthylformamide (DMF).

Méthodes de production industrielle: La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :

Synthèse en masse: De grandes quantités de Fmoc-beta-Ala et de tryptophane sont synthétisées séparément.

Synthétiseurs peptidiques automatisés: Ces derniers sont utilisés pour coupler efficacement le Fmoc-beta-Ala au tryptophane.

Analyse Des Réactions Chimiques

Types de réactions:

Déprotection: Le groupe Fmoc peut être éliminé en utilisant une base telle que la pipéridine, une étape courante dans la synthèse peptidique.

Réactions de couplage: Le composé peut subir des réactions de couplage avec d'autres acides aminés ou peptides pour former des chaînes peptidiques plus longues.

Réactifs et conditions courants:

Déprotection: La pipéridine dans le DMF est couramment utilisée pour la déprotection Fmoc.

Couplage: DIC et HOBt dans le DMF sont utilisés pour les réactions de couplage.

Principaux produits:

Déprotection: L'élimination du groupe Fmoc donne la bêta-Ala-Trp-OH.

Couplage: Le couplage avec d'autres acides aminés forme des chaînes peptidiques étendues.

Applications de la recherche scientifique

Chimie:

Synthèse peptidique: Le Fmoc-beta-Ala-Trp-OH est utilisé comme brique dans la synthèse de peptides et de protéines.

Biologie:

Ingénierie des protéines: Il est utilisé dans la conception et la synthèse de nouvelles protéines dotées de fonctions spécifiques.

Médecine:

Développement de médicaments: Le composé est utilisé dans la synthèse de médicaments et d'agents thérapeutiques à base de peptides.

Industrie:

Biomatériaux: Il est utilisé dans le développement de biomatériaux tels que les hydrogels pour l'ingénierie tissulaire.

Mécanisme d'action

Mécanisme: Le groupe Fmoc protège le groupe amine de la bêta-alanine pendant la synthèse peptidique, empêchant les réactions indésirables. Les résidus de bêta-alanine et de tryptophane participent à la formation de la liaison peptidique, contribuant à la structure et à la fonction globales du peptide synthétisé .

Cibles moléculaires et voies:

Applications De Recherche Scientifique

Chemistry:

Peptide Synthesis: Fmoc-beta-Ala-Trp-OH is used as a building block in the synthesis of peptides and proteins.

Biology:

Protein Engineering: It is used in the design and synthesis of novel proteins with specific functions.

Medicine:

Drug Development: The compound is used in the synthesis of peptide-based drugs and therapeutic agents.

Industry:

Mécanisme D'action

Mechanism: The Fmoc group protects the amine group of beta-alanine during peptide synthesis, preventing unwanted reactions. The beta-alanine and tryptophan residues participate in peptide bond formation, contributing to the overall structure and function of the synthesized peptide .

Molecular Targets and Pathways:

Comparaison Avec Des Composés Similaires

Composés similaires:

Fmoc-beta-Ala-OH: Similaire au Fmoc-beta-Ala-Trp-OH, mais il lui manque le résidu de tryptophane.

Fmoc-Ala-OH: Contient de l'alanine au lieu de la bêta-alanine.

Fmoc-beta-Ala-Ala-OH: Contient un résidu d'alanine supplémentaire.

Unicité:

Résidu de tryptophane: La présence de tryptophane dans le this compound confère des propriétés uniques telles que des interactions hydrophobes améliorées et une fluorescence.

Auto-assemblage: La capacité du composé à s'auto-assembler en structures d'ordre supérieur le rend précieux dans les applications de biomatériaux et de délivrance de médicaments.

Propriétés

Numéro CAS |

1998701-30-6 |

|---|---|

Formule moléculaire |

C29H27N3O5 |

Poids moléculaire |

497.5 g/mol |

Nom IUPAC |

(2S)-2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]-3-(1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C29H27N3O5/c33-27(32-26(28(34)35)15-18-16-31-25-12-6-5-7-19(18)25)13-14-30-29(36)37-17-24-22-10-3-1-8-20(22)21-9-2-4-11-23(21)24/h1-12,16,24,26,31H,13-15,17H2,(H,30,36)(H,32,33)(H,34,35)/t26-/m0/s1 |

Clé InChI |

UHMFCICDMSVAOA-SANMLTNESA-N |

SMILES isomérique |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)O |

SMILES canonique |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(1H-imidazol-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12274803.png)

![N,N-dimethyl-6-[4-(9H-purin-6-yl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B12274808.png)

![(2Z)-N-(4-chlorophenyl)-2-{[2-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B12274825.png)

![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B12274832.png)

![Methyl 4-({[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzoate](/img/structure/B12274846.png)

![2-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12274885.png)

![4-[4-Methyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B12274897.png)